molecular formula C5H5NOS B14245713 3-Oxobut-1-en-1-yl thiocyanate CAS No. 408533-13-1

3-Oxobut-1-en-1-yl thiocyanate

Cat. No.: B14245713
CAS No.: 408533-13-1
M. Wt: 127.17 g/mol
InChI Key: NLZOTBCJKRTNDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxobut-1-en-1-yl thiocyanate is an organic compound characterized by the presence of both a thiocyanate group and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-oxobut-1-en-1-yl thiocyanate typically involves the reaction of an appropriate enone precursor with thiocyanate salts under controlled conditions. One common method involves the use of potassium thiocyanate in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out at room temperature, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-Oxobut-1-en-1-yl thiocyanate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

3-Oxobut-1-en-1-yl thiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-oxobut-1-en-1-yl thiocyanate exerts its effects involves its reactivity with various biological molecules. The enone moiety can participate in Michael addition reactions, while the thiocyanate group can interact with nucleophilic sites on proteins and enzymes. These interactions can modulate the activity of target molecules, leading to various biological effects .

Properties

CAS No.

408533-13-1

Molecular Formula

C5H5NOS

Molecular Weight

127.17 g/mol

IUPAC Name

3-oxobut-1-enyl thiocyanate

InChI

InChI=1S/C5H5NOS/c1-5(7)2-3-8-4-6/h2-3H,1H3

InChI Key

NLZOTBCJKRTNDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CSC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.